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Compound of Interest

Compound Name: SGLT2-IN-1

Cat. No.: B600863 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SGLT2-IN-1, also known as O-desethyl Dapagliflozin, is a potent and selective inhibitor of the

sodium-dependent glucose cotransporter 2 (SGLT2).[1] As an active metabolite of the widely

prescribed anti-diabetic drug Dapagliflozin, SGLT2-IN-1 plays a significant role in the overall

therapeutic effect of its parent compound.[1][2] This technical guide provides an in-depth

overview of the chemical structure and a detailed synthesis pathway for SGLT2-IN-1, tailored

for professionals in the field of drug discovery and development.

Chemical Structure
SGLT2-IN-1 is a C-aryl glucoside, a class of compounds known for their stability and efficacy

as SGLT2 inhibitors. Its chemical identity is well-defined by its IUPAC name and SMILES

notation.

IUPAC Name: (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-

(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

CAS Number: 864070-37-1[2]

Canonical SMILES: O[C@H]1--INVALID-LINK--O--INVALID-LINK--O">C@@HCO[2]

Molecular Formula: C₁₉H₂₁ClO₆
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Molecular Weight: 380.82 g/mol

Synthesis Pathway
The synthesis of SGLT2-IN-1 can be achieved through the de-ethylation of its parent drug,

Dapagliflozin. A straightforward method involves the use of a strong acid to cleave the ethyl

ether bond of the phenoxyethyl group in Dapagliflozin.

A reported synthesis involves the treatment of Dapagliflozin with aqueous hydrobromic acid.[2]

This reaction effectively removes the ethyl group, yielding O-desethyl Dapagliflozin (SGLT2-IN-
1).

Synthesis Workflow

Dapagliflozin SGLT2-IN-1
(O-desethyl Dapagliflozin)

Reflux, 16hAqueous HBr (48% w/w)

Click to download full resolution via product page

Synthesis of SGLT2-IN-1 from Dapagliflozin.

Quantitative Data
The following table summarizes the key quantitative data for the synthesis of SGLT2-IN-1 from

Dapagliflozin as described in the cited literature.
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Parameter Value Reference

Starting Material Dapagliflozin [2]

Reagent
Aqueous Hydrobromic Acid

(48% w/w)
[2]

Reaction Time 16 hours [2]

Reaction Temperature Gentle reflux [2]

Product

(2S,3R,4R,5S,6R)-2-(4-chloro-

3-(4-hydroxybenzyl)phenyl)-6-

(hydroxymethyl)tetrahydro-2H-

pyran-3,4,5-triol (SGLT2-IN-1)

[2]

Experimental Protocols
The following is a detailed experimental protocol for the synthesis of SGLT2-IN-1 based on the

published method.[2]

Objective: To synthesize SGLT2-IN-1 (O-desethyl Dapagliflozin) from Dapagliflozin.

Materials:

Dapagliflozin

Aqueous Hydrobromic Acid (48% w/w)

Water

Ethyl acetate

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel
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Rotary evaporator

Procedure:

A mixture of Dapagliflozin (1 equivalent) and aqueous hydrobromic acid (approximately 6

equivalents) is placed in a round-bottom flask.

The reaction mixture is warmed and stirred under a gentle reflux for 16 hours.

After the reaction is complete, the mixture is cooled to ambient temperature.

The cooled reaction mass is partitioned between water and ethyl acetate.

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

The combined organic layers are washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate and filtered.

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude

product.

Further purification can be performed using column chromatography if necessary.

Conclusion
This technical guide has provided a comprehensive overview of the chemical structure and a

detailed synthesis pathway for SGLT2-IN-1. The provided experimental protocol offers a

practical guide for the laboratory synthesis of this important SGLT2 inhibitor. This information is

intended to support researchers and drug development professionals in their efforts to study

and utilize this compound in the advancement of diabetes and related metabolic disease

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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